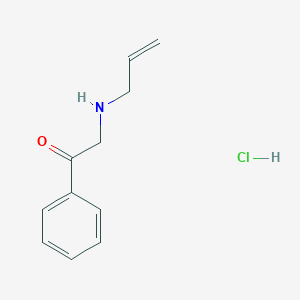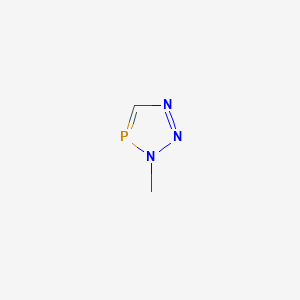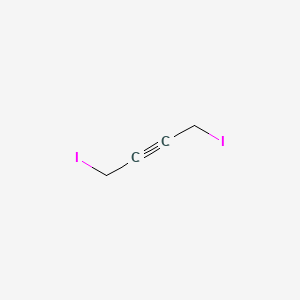
1,4-Diiodobut-2-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diiodobut-2-yne is an organic compound with the molecular formula C₄H₄I₂. It belongs to the class of alkynes, characterized by a carbon-carbon triple bond. This compound is notable for its two iodine atoms attached to the terminal carbons of the butyne chain. The presence of iodine atoms makes it a valuable intermediate in various chemical reactions and applications.
准备方法
1,4-Diiodobut-2-yne can be synthesized through several methods. One common approach involves the double elimination reaction of a dihaloalkane. For instance, starting with 1,4-dibromobut-2-yne, the bromine atoms can be replaced with iodine atoms using sodium iodide in acetone. This reaction proceeds via a nucleophilic substitution mechanism, where the iodide ions displace the bromide ions.
Another method involves the direct iodination of but-2-yne. This process requires the use of molecular iodine (I₂) and a suitable catalyst, such as copper(I) iodide (CuI), to facilitate the addition of iodine atoms to the alkyne.
化学反应分析
1,4-Diiodobut-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂⁻), to form different derivatives.
Reduction Reactions: The compound can be reduced to 1,4-dibut-2-yne using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize this compound to form corresponding diols or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form larger alkyne-containing molecules.
科学研究应用
1,4-Diiodobut-2-yne has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through click chemistry reactions. This allows for the study of biological processes and the development of new bioconjugates.
Medicine: In medicinal chemistry, this compound is used to create novel drug candidates. Its ability to form stable carbon-iodine bonds makes it a valuable intermediate in drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of 1,4-diiodobut-2-yne depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by transferring electrons from the reducing agent to the alkyne, breaking the carbon-iodine bonds.
In coupling reactions, such as the Sonogashira coupling, the compound forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The iodine atoms act as leaving groups, allowing the alkyne to couple with another alkyne or aryl halide.
相似化合物的比较
1,4-Diiodobut-2-yne can be compared with other dihalobutynes, such as 1,4-dibromobut-2-yne and 1,4-dichlorobut-2-yne. While all these compounds share a similar structure, the presence of different halogen atoms imparts unique reactivity and properties.
1,4-Dibromobut-2-yne: This compound is less reactive than this compound due to the lower reactivity of bromine compared to iodine. It is often used as a precursor in the synthesis of this compound.
1,4-Dichlorobut-2-yne: This compound is even less reactive than its bromine and iodine counterparts. It is used in different synthetic applications where a less reactive halogen is desired.
The uniqueness of this compound lies in its high reactivity, making it a versatile intermediate in various chemical reactions and applications.
属性
CAS 编号 |
116529-73-8 |
|---|---|
分子式 |
C4H4I2 |
分子量 |
305.88 g/mol |
IUPAC 名称 |
1,4-diiodobut-2-yne |
InChI |
InChI=1S/C4H4I2/c5-3-1-2-4-6/h3-4H2 |
InChI 键 |
COJDINJLLPTTSL-UHFFFAOYSA-N |
规范 SMILES |
C(C#CCI)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


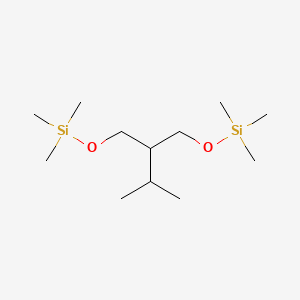
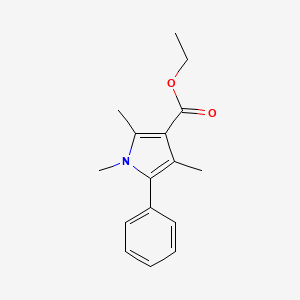
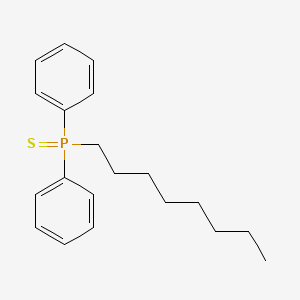
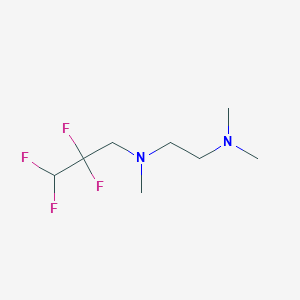
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
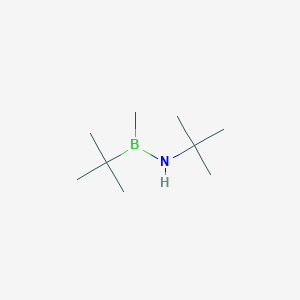
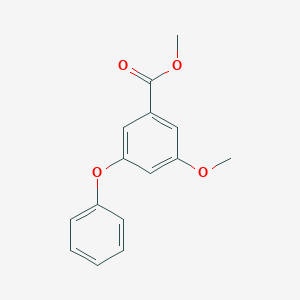


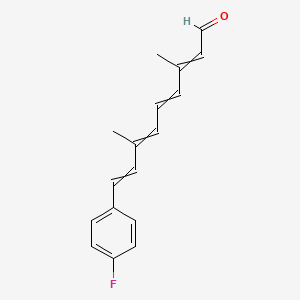
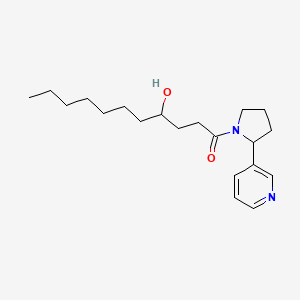
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
